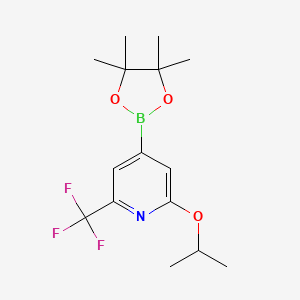

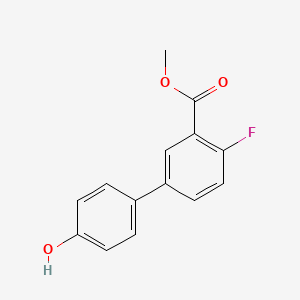

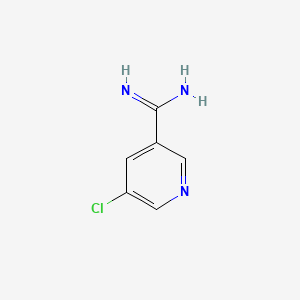

2-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C9H19BO3 and a molecular weight of 186.06 g/mol . It is also known by several synonyms such as “isopropoxyboronic acid pinacol ester”, “4,4,5,5-tetramethyl-2-propan-2-yloxy-1,3,2-dioxaborolane”, and “pinbop” among others .

Molecular Structure Analysis

The InChI Key for “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is MRWWWZLJWNIEEJ-UHFFFAOYSA-N . The SMILES representation is B1 (OC (C (O1) ©C) ©C)OC ©C .Physical And Chemical Properties Analysis

“2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a colorless liquid with a density of 0.9120 g/mL . It has a boiling point of 73°C (15.0 mmHg) and a flash point of 42°C . The refractive index is between 1.4080 to 1.41 .Scientific Research Applications

Synthetic Pathways and Catalyst Development

Research in the realm of synthetic chemistry often explores pyridine derivatives for their utility in developing novel catalysts and synthetic pathways. Propargylic alcohols, closely related to the chemical structure , are highly versatile building blocks in organic synthesis, offering unique reactivities for the construction of complex heterocyclic systems, including pyridines and quinolines. These compounds are central to medicinal chemistry, drug discovery, and the synthesis of antibiotics, dyes, and agrochemicals, due to their broad spectrum of biological activities (Mishra, Nair, & Baire, 2022).

Pharmacological Applications

Pyridine derivatives are widely recognized for their significant role across various pharmacological fields. They exhibit a range of biological activities, including antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities. These compounds have also been explored for chemosensing applications due to their high affinity for various ions and neutral species, highlighting their potential in analytical chemistry (Abu-Taweel et al., 2022).

Agrochemical Discovery

In the discovery of new agrochemicals, pyridine-based compounds have emerged as crucial entities. They serve as fungicides, insecticides/acaricides, and herbicides. The discovery process for these compounds typically involves screening programs and intermediate derivatization methods, highlighting the importance of novel synthetic strategies for identifying new lead compounds in agrochemical research. This approach is fundamental to enhancing the efficiency of agrochemical discovery, aiming to meet rapidly changing market requirements (Guan et al., 2016).

Safety and Hazards

This compound is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name |

2-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BF3NO3/c1-9(2)21-12-8-10(7-11(20-12)15(17,18)19)16-22-13(3,4)14(5,6)23-16/h7-9H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXJALCIYCYKAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)OC(C)C)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BF3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682270 |

Source

|

| Record name | 2-[(Propan-2-yl)oxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256359-31-5 |

Source

|

| Record name | 2-[(Propan-2-yl)oxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-3-p-tolyl-3H-imidazo[4,5-b]pyridine](/img/structure/B567183.png)

![5'-Fluoro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B567187.png)

![1-(4-(4-Tert-butyl thiazol-2-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)-3-ethylurea](/img/structure/B567201.png)